molecular formula C11H12N2O3 B14070453 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide CAS No. 128259-54-1

2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide

Cat. No.: B14070453
CAS No.: 128259-54-1
M. Wt: 220.22 g/mol
InChI Key: RIIJOQIMYOSBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of cyanoacetamide and features a phenyl ring substituted with a hydroxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide typically involves the reaction of 3-(2-hydroxyethoxy)aniline with cyanoacetic acid or its derivatives. One common method is the direct treatment of 3-(2-hydroxyethoxy)aniline with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, forming the desired cyanoacetamide derivative .

Industrial Production Methods

Industrial production of cyanoacetamide derivatives often employs solvent-free methods to enhance efficiency and reduce environmental impact. For instance, the reaction of 3-(2-hydroxyethoxy)aniline with ethyl cyanoacetate can be carried out without solvents at elevated temperatures, typically around 70°C, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate

    Solvents: Ethanol, dimethylformamide (DMF)

    Catalysts: Triethylamine, piperidine

Major Products Formed

Scientific Research Applications

2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The cyano and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
  • 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Uniqueness

2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical properties and reactivity. This group enhances its solubility in polar solvents and allows for additional hydrogen bonding interactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

128259-54-1

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide

InChI

InChI=1S/C11H12N2O3/c12-5-4-11(15)13-9-2-1-3-10(8-9)16-7-6-14/h1-3,8,14H,4,6-7H2,(H,13,15)

InChI Key

RIIJOQIMYOSBHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCO)NC(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.